Product packaging for 4-Chlorobupropion(Cat. No.:CAS No. 1193779-34-8)

4-Chlorobupropion

Cat. No.: B1419877
CAS No.: 1193779-34-8
M. Wt: 274.18 g/mol
InChI Key: MXUDEADPGZWZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobupropion (CAS 1193779-34-8), with a molecular formula of C13H17Cl2NO and a molecular weight of 310.65 g/mol (in its HCl salt form), is a meticulously characterized analog of the pharmaceutical agent bupropion . This compound serves as a crucial reference material in pharmaceutical development and analytical chemistry. Its primary research applications include use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), as well as in quality control and analytical studies during the commercial production of Bupropion . It is supported by comprehensive data, including a Structure Elucidation Report (SER), and is essential for toxicity studies and ensuring the quality and consistency of drug formulations . Structurally, it is a dichloro-substituted analog, and research on deconstructed bupropion analogs reveals that specific structural features, such as bulky tert-butyl amine groups, are key determinants in its interaction with monoamine transporters, governing its pharmacological mechanism as a reuptake inhibitor rather than a releasing agent . This makes it a valuable compound for structure-activity relationship (SAR) studies in neuropharmacology. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17Cl2NO B1419877 4-Chlorobupropion CAS No. 1193779-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9/h5-8,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUDEADPGZWZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193779-34-8
Record name 1-(3,4-Dichlorophenyl)-2-((1,1-dimethylethyl)amino)-1-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193779348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-DICHLOROPHENYL)-2-((1,1-DIMETHYLETHYL)AMINO)-1-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RT1GZ9I8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 4 Chlorobupropion

Established Synthetic Pathways to 4-Chlorobupropion and its Precursors

The traditional synthetic routes to this compound and its key precursors are well-documented in chemical literature, often drawing parallels from the synthesis of bupropion (B1668061) itself. These methods typically involve the formation of the propiophenone (B1677668) backbone followed by functional group manipulations to introduce the amino moiety.

A primary and widely utilized precursor for the synthesis of this compound is 4'-chloropropiophenone. chemicalbook.comchemimpex.com The synthesis of this key intermediate is commonly achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of chlorobenzene (B131634) with an acylating agent such as propionyl chloride or propionic anhydride. nbinno.com The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. nbinno.com The propionyl group is directed to the para position of the chlorobenzene ring, yielding 4'-chloropropiophenone with high selectivity. nbinno.com The reaction conditions, including temperature and catalyst concentration, are critical for achieving high yields and purity. nbinno.com

Once 4'-chloropropiophenone is obtained, a subsequent halogenation step, typically bromination at the α-position to the carbonyl group, is performed to yield an α-haloketone intermediate. This is followed by a nucleophilic substitution reaction with an appropriate amine, such as tert-butylamine, to introduce the amino group and form the final this compound structure. A similar pathway has been described for the synthesis of bupropion from m-chloropropiophenone, where direct bromination with bromine is followed by amination with tert-butylamine. google.com

ReactantsReagentsProductReaction Type
Chlorobenzene, Propionyl ChlorideAluminum Chloride4'-ChloropropiophenoneFriedel-Crafts Acylation
4'-Chloropropiophenone, Bromine-α-Bromo-4'-chloropropiophenoneα-Halogenation
α-Bromo-4'-chloropropiophenone, tert-Butylamine-This compoundNucleophilic Substitution

This table outlines the general synthetic sequence starting from chlorobenzene to yield this compound.

Reductive amination represents a versatile and widely employed method for the formation of carbon-nitrogen bonds in pharmaceutical synthesis. nih.gov This reaction involves the conversion of a carbonyl group, such as a ketone or aldehyde, to an amine through an intermediate imine. wikipedia.org In the context of this compound synthesis, this approach would typically involve the reaction of a suitable carbonyl precursor with an amine in the presence of a reducing agent.

The process can be carried out directly, where the carbonyl compound, amine, and reducing agent are combined in a one-pot reaction. wikipedia.org The key to this method is the selective reduction of the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity towards iminium ions over ketones or aldehydes. masterorganicchemistry.comharvard.educommonorganicchemistry.com The reaction is typically performed under mildly acidic conditions to facilitate imine formation. wikipedia.org

Carbonyl PrecursorAmineReducing AgentProduct
1-(4-chlorophenyl)propan-1-one (4'-Chloropropiophenone)tert-ButylamineSodium CyanoborohydrideThis compound
1-(4-chlorophenyl)propan-1-one (4'-Chloropropiophenone)tert-ButylamineSodium TriacetoxyborohydrideThis compound

This table illustrates potential reductive amination pathways to this compound.

The use of biocatalysts, such as imine reductases, is an area of ongoing research in reductive amination, offering the potential for high stereoselectivity, which is crucial in the synthesis of chiral pharmaceuticals. wikipedia.org

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. In syntheses related to bupropion, Grignard reagents have been employed. For instance, a patented method for the preparation of bupropion utilizes the reaction of m-chlorobenzonitrile with a Grignard reagent, followed by bromination and amination. googleapis.com This demonstrates the utility of Grignard reagents in constructing the carbon framework of bupropion-like molecules.

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. While specific applications to this compound are not extensively detailed in readily available literature, general advancements in catalysis offer potential routes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. mdpi.com These reactions could potentially be employed in the synthesis of precursors to this compound, for example, by coupling a boronic acid derivative with a suitable halogenated aromatic compound. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions. mdpi.com

Derivatization Strategies from this compound Intermediates

Intermediates in the synthesis of this compound can serve as starting points for the creation of new derivatives through various chemical transformations.

The amine group in this compound or its amino-intermediate is a key site for derivatization. Nucleophilic substitution reactions at the nitrogen atom can introduce a variety of substituents. libretexts.org However, a significant challenge in the direct alkylation of amines is the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org The product amine can compete with the starting amine as a nucleophile, resulting in a mixture of products. libretexts.org

To control the degree of substitution, alternative methods such as reductive amination with different aldehydes or ketones can be employed. masterorganicchemistry.com Another strategy involves the reaction of the amine with acid chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively. libretexts.org These reactions typically proceed under basic conditions to maintain the nucleophilicity of the amine. libretexts.org

IntermediateReagentProduct Type
This compound Intermediate (Primary or Secondary Amine)Alkyl HalideAlkylated Amine
This compound Intermediate (Primary or Secondary Amine)Acid ChlorideAmide
This compound Intermediate (Primary or Secondary Amine)Sulfonyl ChlorideSulfonamide

This table summarizes potential derivatization reactions of the amine functionality in this compound intermediates.

Halogenation and Modified Propiophenone Derivatives

The synthesis of this compound and its analogues often commences with the halogenation of a substituted propiophenone. A common strategy involves the α-bromination of a propiophenone derivative, which then serves as a key intermediate for the subsequent introduction of the amino group.

For instance, the synthesis of bupropion analogues can be achieved through the bromination of various ketones with bromine in acetic acid to yield the corresponding bromoketones. These intermediates are then treated with an appropriate amine, such as tert-butylamine, to produce the final product. Greener synthetic approaches have explored the use of alternative brominating agents to molecular bromine, such as polymer-bound pyridinium tribromide, to mitigate safety and environmental concerns associated with liquid bromine.

A laboratory-scale synthesis of bupropion hydrochloride, a closely related compound, showcases a typical reaction sequence. This process starts with the bromination of 3'-chloropropiophenone. The resulting α-bromo intermediate is then reacted with tert-butylamine. The final step involves the formation of the hydrochloride salt. This fundamental approach can be adapted for the synthesis of this compound by starting with 4-chloropropiophenone.

The following table summarizes the key reactants and reagents in a typical halogenation-amination sequence for the synthesis of bupropion analogues.

StepReactantReagent(s)Product
Halogenation Substituted PropiophenoneBromine, Acetic Acidα-Bromopropiophenone
Amination α-Bromopropiophenonetert-ButylamineBupropion Analogue

Formation of Acetal-Protected Precursors for Complex Syntheses

In the synthesis of complex molecules containing multiple reactive functional groups, protecting groups are employed to temporarily block one functional group from reacting while transformations are carried out elsewhere in the molecule. For ketones like propiophenone derivatives, acetals serve as effective protecting groups.

The carbonyl group of a propiophenone can be protected by reacting it with a diol, such as ethylene glycol, in the presence of an acid catalyst to form a cyclic acetal. This acetal is stable under basic and nucleophilic conditions, allowing for chemical modifications on other parts of the molecule without affecting the ketone functionality. Once the desired transformations are complete, the acetal protecting group can be easily removed by acid-catalyzed hydrolysis, regenerating the original ketone.

While specific literature detailing the use of acetal-protected 4-chloropropiophenone for the synthesis of this compound is not extensively available, the principles of protecting group chemistry are broadly applicable. For instance, if a synthetic route required a reaction that would be incompatible with the ketone group of 4-chloropropiophenone, such as the use of a strong organometallic reagent on another part of the molecule, an acetal protection strategy would be a viable approach.

The general scheme for the protection and deprotection of a ketone is as follows:

StageReactionReagentsResult
Protection Acetal FormationDiol (e.g., ethylene glycol), Acid CatalystAcetal-Protected Ketone
Modification Desired Chemical Transformation(s)Various ReagentsModified Acetal-Protected Compound
Deprotection Acetal HydrolysisAqueous AcidRegenerated Ketone with Modifications

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

This compound possesses a chiral center at the α-carbon, meaning it can exist as a pair of enantiomers. The stereochemistry of bupropion and its metabolites is known to significantly influence their pharmacological activity and pharmacokinetic profiles. Consequently, methods for the stereoselective synthesis and separation of the enantiomers of bupropion and its analogues, including this compound, are of considerable interest.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer in excess. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. For α-amino ketones like this compound, several enantioselective synthetic methods have been developed. One approach involves the palladium-catalyzed asymmetric arylation of α-keto imines. Another method utilizes rhodium(II)-catalyzed amination of silyl enol ethers.

In addition to enantioselective synthesis, the resolution of a racemic mixture is a common method to obtain pure enantiomers. Chiral resolution involves separating the enantiomers of a racemate. This can be accomplished through several techniques:

Formation of Diastereomeric Salts: The racemic amine can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. Different types of CSPs, such as those based on polysaccharides, proteins, or cyclodextrins, can be employed for the resolution of bupropion and its analogues.

The following table provides an overview of common methods for obtaining stereoisomerically pure bupropion analogues.

MethodDescriptionKey Components
Enantioselective Synthesis Direct synthesis of a single enantiomer.Chiral catalysts (e.g., Pd or Rh complexes), chiral auxiliaries.
Chiral Resolution Separation of a racemic mixture into individual enantiomers.Resolving agents (for diastereomeric salt formation), chiral stationary phases (for chromatography).

Research on the stereoselective disposition of bupropion has shown that its metabolism is highly stereoselective, leading to different plasma concentrations of the various enantiomers and diastereomers of its metabolites. This underscores the importance of developing and utilizing stereoselective synthetic and analytical methods for bupropion analogues like this compound to fully understand their therapeutic potential and behavior in biological systems.

Molecular Pharmacology of 4 Chlorobupropion: in Vitro Studies

Investigations into Monoamine Transporter Interactions

The interaction of 4-chlorobupropion with monoamine transporters is a key area of its pharmacological profile. These transporters—DAT, NET, and SERT—are crucial for regulating the levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the synapse.

Dopamine Transporter (DAT) Interaction Studies (Inhibition and Release)

In vitro studies using rat brain synaptosomes have demonstrated that this compound acts as an inhibitor of the dopamine transporter (DAT). nih.gov Research comparing it to its parent compound, bupropion (B1668061), found this compound to be approximately three to four times less potent at inhibiting dopamine uptake. nih.gov Specifically, one study reported an IC₅₀ value of around 945 nM for this compound at the DAT. nih.gov In terms of inducing dopamine release, this compound was found to be inactive, similar to bupropion. nih.gov This suggests that while it can block the reuptake of dopamine, it does not act as a releasing agent at the DAT. nih.gov

Norepinephrine Transporter (NET) Interaction Studies (Inhibition and Release)

The interaction of this compound with the norepinephrine transporter (NET) has also been characterized. Compared to its effect on DAT, its parent compound bupropion is about ten times less potent as a NET uptake inhibitor. nih.gov Studies indicate that this compound, like bupropion, does not act as a releasing agent at the NET. nih.gov

Serotonin Transporter (SERT) Interaction Studies (Inhibition and Release)

Investigations into the effect of this compound on the serotonin transporter (SERT) have shown it to be largely inactive as a reuptake inhibitor, a characteristic it shares with bupropion. nih.govdrugbank.com Its IC₅₀ value at SERT is reported to be greater than 10,000 nM. nih.govdrugbank.com Furthermore, this compound did not demonstrate any activity as a serotonin releasing agent. nih.gov

Comparative Analysis of Transporter Selectivity

A comparative analysis highlights the selectivity of this compound for the dopamine and norepinephrine transporters over the serotonin transporter. Research indicates that bulky amine substituents, such as the tert-butyl group found in bupropion and its analogs, contribute to this selectivity, enhancing potency at DAT and NET while having minimal effect on SERT. nih.govresearchgate.net The data underscores a pharmacological profile where the primary action is on the dopaminergic and noradrenergic systems, with negligible interaction with the serotonergic system. nih.gov

Interactive Table: Monoamine Transporter Interaction of this compound

Transporter Interaction Type Potency (IC₅₀/EC₅₀) Efficacy
DAT Inhibition ~945 nM nih.gov Fully Efficacious nih.gov
Release Inactive nih.gov N/A
NET Inhibition Data not available Data not available
Release Inactive nih.gov N/A
SERT Inhibition >10,000 nM nih.govdrugbank.com Inactive nih.gov
Release Inactive nih.gov N/A

Enzyme Inhibition Studies of this compound

The potential for a compound to inhibit cytochrome P450 (CYP) enzymes is a critical aspect of its metabolic profile, as it can lead to drug-drug interactions. evotec.commdpi.com

Cytochrome P450 (CYP) Isoform Inhibition Profiles (e.g., CYP2C8, CYP2C9)

Enzyme Kinetic Analysis (e.g., Kᵢ, IC₅₀ determination)

There is no specific in vitro data in the scientific literature detailing the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of this compound against specific enzymes, such as the cytochrome P450 (CYP) family.

For context, bupropion (the 3-chloro isomer) and its metabolites are known inhibitors of CYP2D6. In vitro studies have reported IC₅₀ values for bupropion and its major metabolite, hydroxybupropion (B195616), as 58 µM and 74 µM, respectively, for CYP2D6 inhibition nih.gov. Other metabolites, such as S-bupropion, erythrohydrobupropion, and R,R-OH-bupropion, are considered the most potent inhibitors of CYP2D6 in vitro, with IC₅₀ values ranging from 3 to 40 µM nih.gov. However, the inhibitory potential of the 4-chloro isomer has not been documented.

The metabolism of bupropion itself is primarily handled by CYP2B6 to form hydroxybupropion fda.govhres.ca. The potential for this compound to inhibit these or other CYP enzymes remains uncharacterized.

Mechanistic Characterization of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)

Without experimental data such as IC₅₀ or Kᵢ values, the mechanism of any potential enzyme inhibition by this compound cannot be characterized. Enzyme inhibition mechanisms are determined through kinetic studies that assess how the inhibitor interacts with the enzyme and the enzyme-substrate complex evotec.com.

Competitive inhibition occurs when an inhibitor binds to the active site of the enzyme, preventing the substrate from binding daicelpharmastandards.com.

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), which causes a conformational change that reduces the enzyme's efficiency daicelpharmastandards.comusp.org. The inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex usp.org.

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product pharmaffiliates.com.

The specific mechanism for this compound is unknown as the necessary kinetic studies have not been published.

Exploration of Other Pharmacological Targets (In Vitro)

Direct in vitro studies on the affinity of this compound for other pharmacological targets, such as neurotransmitter transporters, are not available in the reviewed literature. Its structural similarity to bupropion suggests it might interact with the dopamine transporter (DAT) and the norepinephrine transporter (NET) ontosight.ainih.gov.

Bupropion is a known inhibitor of both DAT and NET, with Kᵢ values reported as 2.8 µM and 1.4 µM, respectively sigmaaldrich.comtocris.comrndsystems.com. It is essentially inactive at the serotonin transporter (SERT), with a Kᵢ value of 45 µM sigmaaldrich.comtocris.com. Studies on deconstructed analogues of bupropion show that structural modifications significantly alter transporter affinity and activity. For example, removing the chlorine atom (des-chlorobupropion) results in a compound that is about half as potent as bupropion at inhibiting dopamine uptake nih.govresearchgate.net. The effect of moving the chlorine atom from the 3-position to the 4-position has not been reported.

Preclinical Pharmacokinetic and Metabolic Profiling of 4 Chlorobupropion

Non-Human In Vivo Pharmacokinetic Characterization

Detailed in vivo pharmacokinetic studies focusing specifically on 4-Chlorobupropion in non-human models are not readily found in published research. The available data predominantly centers on the parent drug, Bupropion (B1668061).

Plasma Protein Binding Studies in Animal Models

Specific studies detailing the plasma protein binding of this compound in various animal models have not been identified in the available literature. For the parent compound, Bupropion, in vitro tests have shown it to be approximately 84% bound to human plasma proteins. drugbank.comfda.gov The binding of its main metabolite, hydroxybupropion (B195616), is similar, while the threohydrobupropion metabolite exhibits about half the binding affinity of Bupropion. drugbank.comwikipedia.org This information, however, cannot be directly extrapolated to this compound without specific experimental data. The principles of plasma protein binding are crucial for understanding a drug's distribution and availability to exert its pharmacological effect. pharma-industry-review.combioagilytix.com

In Vitro Metabolic Stability and Metabolite Profiling in Non-Human Microsomes

There is no specific information available regarding the in vitro metabolic stability or metabolite profiling of this compound in non-human microsomes. In vitro metabolic stability assays, typically using liver microsomes from various species, are standard in preclinical development to predict a compound's metabolic fate. nih.gov For Bupropion, metabolism is known to be highly species-dependent. wikipedia.org For instance, in rats, Bupropion levels are significantly higher than its metabolite hydroxybupropion, whereas the opposite is observed in humans. wikipedia.org This highlights the importance of species-specific studies, which are not available for this compound.

Physiologically-Based Pharmacokinetic (PBPK) Modeling in Preclinical Species

No evidence of Physiologically-Based Pharmacokinetic (PBPK) models developed specifically for this compound in preclinical species was found in search results. PBPK modeling is a sophisticated method used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound by integrating its physicochemical properties with physiological data of the species. pharmaron.com While PBPK models are used in drug development, their application to an impurity like this compound is not documented. nih.govnih.gov

Biotransformation Pathways of this compound

The biotransformation pathways and enzymatic mechanisms specifically for this compound are not described in the available research.

Identification of Preclinical Metabolites

The metabolites that may be formed from the biotransformation of this compound in preclinical species have not been identified. The metabolism of the parent compound, Bupropion, is complex and leads to several active metabolites through oxidative and reductive pathways. wikipedia.orgmdpi.com The major urinary metabolite of Bupropion is a glycine (B1666218) conjugate of meta-chlorobenzoic acid. drugbank.comhres.ca Without dedicated studies, the metabolic fate of the 4-chloro analogue remains speculative.

Enzymatic Biotransformation Mechanisms

The specific enzymes involved in the biotransformation of this compound are unknown. For Bupropion, cytochrome P450 isoenzymes, particularly CYP2B6, are responsible for the oxidative pathways leading to hydroxybupropion. wikipedia.org Reductive pathways are catalyzed by enzymes such as 11β-hydroxysteroid dehydrogenase. wikipedia.org Given that this compound is a structural analogue, it might be hypothesized that it is also a substrate for CYP enzymes, but this has not been experimentally verified.

Reductive and Oxidative Metabolic Pathways

The metabolic fate of this compound in preclinical species is anticipated to follow pathways similar to its parent compound, bupropion, involving both oxidative and reductive transformations. While specific studies on the metabolism of this compound are not extensively detailed in the public domain, the well-documented metabolism of bupropion provides a strong predictive framework.

Bupropion undergoes extensive metabolism, with two primary pathways: oxidation and reduction. The oxidative pathway involves the hydroxylation of the tert-butyl group, leading to the formation of hydroxybupropion. drugbank.com This reaction is primarily catalyzed by the cytochrome P450 isoenzyme CYP2B6. drugbank.com Another oxidative pathway, though to a lesser extent, involves the hydroxylation of the propiophenone (B1677668) core.

The reductive pathway involves the reduction of the carbonyl group, resulting in the formation of amino-alcohol isomers, namely threohydrobupropion and erythrohydrobupropion. drugbank.com Unlike the oxidative pathway, the formation of these reductive metabolites is not primarily mediated by cytochrome P450 enzymes. drugbank.com Instead, various carbonyl-reducing enzymes located in the cytosol, microsomes, and mitochondria of the liver are responsible for this transformation. nih.gov Studies have identified enzymes such as 11β-hydroxysteroid dehydrogenase 1, and members of the aldo-keto reductase (AKR) and carbonyl reductase (CBR) superfamilies as key players in the reduction of bupropion. nih.gov

Given the structural similarity, it is highly probable that this compound is metabolized through analogous pathways. The presence of the chlorine atom at the 4-position of the phenyl ring may influence the rate and extent of these metabolic conversions, but the fundamental oxidative and reductive routes are expected to be conserved. Therefore, the anticipated primary metabolites of this compound would be the hydroxylated and reduced analogues.

Preclinical studies on bupropion in various animal models, including rats, mice, and guinea pigs, have shown species-specific differences in metabolism. nih.gov For instance, mice tend to predominantly produce the oxidative metabolite, whereas guinea pigs generate significant amounts of both the oxidative and reductive metabolites, a profile that more closely resembles human metabolism. nih.gov This suggests that the choice of animal model is critical in preclinical studies to accurately predict the metabolic profile in humans. Similar species-dependent variations would be expected for the metabolism of this compound.

Table 1: Anticipated Major Metabolic Pathways of this compound based on Bupropion Metabolism

Metabolic Pathway Enzymes Involved (based on Bupropion) Anticipated Metabolites of this compound
Oxidation Cytochrome P450 (primarily CYP2B6)Hydroxy-4-chlorobupropion
Reduction Carbonyl Reductases, Aldo-Keto Reductases (e.g., 11β-HSD1, AKR1C family, CBR1)Threo-4-chlorohydrobupropion, Erythro-4-chlorohydrobupropion

Quantitative Pharmacokinetic Parameter Determination (Non-human)

Pharmacokinetic studies of bupropion have been conducted in species such as rats, mice, and guinea pigs. nih.gov These studies reveal significant inter-species differences in drug disposition. For example, after intraperitoneal administration of bupropion, rats were found to metabolize the drug rapidly with no significant accumulation of its basic metabolites in the plasma. nih.gov In contrast, mice showed a predominance of the oxidative metabolite, while guinea pigs produced substantial levels of both oxidative and reductive metabolites. nih.gov

A study evaluating N-methylbupropion, another bupropion analogue, in guinea pigs demonstrated that this animal model is suitable for predicting human metabolism due to its comparable metabolic profile. mdpi.com This underscores the importance of selecting an appropriate animal model for pharmacokinetic studies of bupropion analogues.

The absolute bioavailability of bupropion is reported to be low and variable, estimated to be between 5% and 20% in preclinical models like rats and dogs, which is attributed to extensive first-pass metabolism. ricardinis.pt Given the structural similarities, this compound is also likely to exhibit low to moderate oral bioavailability due to significant first-pass metabolism.

While specific values are not available for this compound, the table below presents a summary of key pharmacokinetic parameters for bupropion in a relevant preclinical species to illustrate the type of data that would be determined.

Table 2: Illustrative Pharmacokinetic Parameters of Bupropion in Guinea Pigs following Intraperitoneal Administration (40 mg/kg)

Parameter Bupropion Hydroxybupropion Threohydrobupropion
Cmax (ng/mL) 869 ± 190945 ± 1781228 ± 307
tmax (min) 204020
AUC (µg/mL·h) 1.342.332.86
Brain/Plasma Ratio (at 20 min) 11.256.306.54
Data derived from a study on N-methylbupropion and bupropion. mdpi.comnih.gov

It is important to emphasize that these values are for bupropion and are provided for illustrative purposes only. Specific preclinical pharmacokinetic studies on this compound are required to determine its unique absorption, distribution, metabolism, and excretion (ADME) profile.

Structure Activity Relationship Sar Analysis of 4 Chlorobupropion and Its Analogues

Impact of Aromatic Ring Substitutions on Biological Activity

The substitution on the aromatic ring of bupropion-like molecules is a critical determinant of their potency and selectivity at monoamine transporters.

The position of the chlorine atom on the phenyl ring of bupropion (B1668061) analogues influences their interaction with dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. Bupropion itself, which is 3-chlorobupropion, is a weak inhibitor of both DAT and NET. ricardinis.pt Studies on positional isomers have revealed that the location of the halogen substituent can modulate the compound's activity. For instance, the removal of the 3'-chloro substituent from bupropion to yield des-chlorobupropion results in a compound that is about half as potent at inhibiting dopamine reuptake. nih.gov

Research on other cathinone (B1664624) analogues has also highlighted the importance of the substitution pattern on the aromatic ring. For example, in a series of benztropine (B127874) analogues, compounds with meta-chloro substitutions exhibited effects more similar to cocaine, which is a potent DAT inhibitor, compared to those with para-chloro substitutions. researchgate.net This suggests that the electronic and steric effects conferred by the substituent's position are crucial for optimal interaction with the transporter binding site.

The nature and pattern of halogen substitution on the aromatic ring can significantly alter the pharmacological properties of bupropion analogues. The introduction of chlorine atoms can enhance the potency of these compounds. For example, an analogue of bupropion with chlorine atoms at both the 3' and 4' positions of the aromatic ring showed a 1.8-fold higher affinity for the human dopamine transporter (hDAT) compared to bupropion itself. nih.gov

Furthermore, the type of halogen can also play a role. The isosteric replacement of the 3'-chlorine in bupropion with a larger, hydrophobic iodine atom, along with the addition of an azide (B81097) group at the 4'-position, resulted in a compound with modest affinity for both DAT and α4β2 nicotinic acetylcholine (B1216132) receptors. nih.gov In a broader context of chemical biology, the introduction of chlorine into a molecule can substantially improve its intrinsic biological activity, and in some cases, is essential for the compound's function. eurochlor.org However, this is not a universal rule, as chlorination can sometimes diminish or abolish activity. eurochlor.org The specific effects depend on the molecule and the position of the chlorine atom. eurochlor.org For instance, in a series of methcathinone (B1676376) analogues, substituting a methyl group with a chlorine atom on the aromatic ring appeared to decrease enzyme inhibition activity. nih.gov

Role of Amine Substituents on Transporter Selectivity and Mechanism

The substituent on the amine group of bupropion and its analogues is a key factor in determining their selectivity for different monoamine transporters and their mechanism of action, specifically whether they act as reuptake inhibitors or releasing agents.

Bupropion possesses a bulky tert-butyl group attached to the amine. nih.gov This steric bulk is a critical feature that dictates its mechanism of action. Compounds with bulky amine substituents, like the tert-butyl group in bupropion, tend to function as dopamine transporter (DAT) uptake inhibitors but not as releasing agents. nih.govresearchgate.netnih.gov This steric hindrance is thought to prevent the molecule from being a substrate for the transporter, thus blocking reuptake without inducing neurotransmitter release. researchgate.netresearchgate.net

In contrast to the bulky tert-butyl group, smaller amine substituents lead to a dramatic shift in the pharmacological profile of bupropion analogues. When the tert-butyl group is replaced with a smaller group, such as a methyl group or even a primary amine, the resulting compounds act as substrate-type releasing agents at both the dopamine (DAT) and norepinephrine (NET) transporters. nih.govresearchgate.netnih.gov These analogues with smaller amine substituents are generally less selective across DAT, NET, and SERT, and they function as both uptake inhibitors and releasing agents at all three transporters. nih.govresearchgate.net

Specifically, analogues with an N-methyl group or a primary amine were found to be more potent as releasers than as uptake inhibitors at DAT. nih.govresearchgate.net This indicates that reducing the steric bulk at the amine position allows the molecule to be transported by DAT and NET, leading to the release of dopamine and norepinephrine. ricardinis.ptnih.govresearchgate.net These findings highlight a clear structure-activity relationship where the size of the amine substituent governs the transition from a reuptake inhibitor to a releasing agent. nih.govresearchgate.netvcu.edu

Data adapted from Shalabi et al., 2017. nih.gov

Contribution of Ketone Moiety to Pharmacological Activity

The ketone group is an integral part of the pharmacophore of bupropion and its analogues. Bupropion is chemically classified as an aminoketone. nih.govfda.gov The reduction of this carbonyl group leads to the formation of amino alcohol metabolites, such as threohydrobupropion and erythrohydrobupropion. fda.govdrugbank.comrima.org These metabolites are pharmacologically active, although they are generally less potent than the parent compound, bupropion. fda.govdrugbank.com For instance, in an antidepressant screening test in mice, threohydrobupropion and erythrohydrobupropion were found to be 5-fold less potent than bupropion. drugbank.com

The removal of the ketone group altogether, as seen in the analogue des-ketobupropion, results in a decrease in potency for dopamine reuptake inhibition. ricardinis.pt This suggests that the ketone moiety is important for the interaction with the dopamine transporter. The oxidation of the bupropion side chain, which involves the carbonyl group, results in the formation of a glycine (B1666218) conjugate of meta-chlorobenzoic acid, which is a major urinary metabolite. fda.govdrugbank.com The structural integrity of the α-aminophenone (cathinone) scaffold, which includes the ketone, is a common feature among these compounds that interact with monoamine transporters. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition and Transporter Binding

The pharmacological profile of 4-chlorobupropion and its analogues is intrinsically linked to their interactions with metabolic enzymes and neurotransmitter transporters. Structure-activity relationship (SAR) studies have been pivotal in elucidating the chemical features that govern these interactions, influencing both the compound's efficacy and its metabolic fate.

Enzyme Inhibition

The metabolism of bupropion, a close structural analogue of this compound, is predominantly mediated by the cytochrome P450 enzyme CYP2B6, which hydroxylates it to form its major active metabolite, hydroxybupropion (B195616). psychopharmacologyinstitute.comresearchgate.netnih.gov The affinity for this enzymatic conversion has been quantified, with studies on human liver microsomes showing a Michaelis-Menten constant (Km) of approximately 85-89 µM for bupropion hydroxylation by CYP2B6. researchgate.net

Bupropion and its metabolites are also known to be inhibitors of other CYP enzymes, most notably CYP2D6. psychopharmacologyinstitute.comresearchgate.net This inhibition is clinically significant, as it can lead to drug-drug interactions when co-administered with other medications metabolized by CYP2D6. researchgate.net The inhibitory effect is primarily attributed to the metabolites of bupropion, including hydroxybupropion, erythrohydrobupropion, and threohydrobupropion. nih.gov While bupropion itself shows minimal competitive inhibition of CYP2D6, its metabolites are more potent. researchgate.netnih.gov

Genetic variations within the CYP2B6 gene can significantly alter the metabolism of bupropion. nih.govfrontiersin.org Allelic variants such as CYP2B6*6 and *18 have been associated with a notable decrease in the formation of hydroxybupropion. nih.gov This demonstrates that even subtle changes in the enzyme's structure, dictated by genetics, can have a profound impact on the metabolism of bupropion-like compounds. In vitro studies have confirmed that different CYP2B6 variants metabolize S-bupropion at varying rates. frontiersin.org

CompoundEnzymeParameterValue (µM)Finding
BupropionCYP2B6Km~85-89Represents the substrate concentration at half-maximal velocity for the formation of hydroxybupropion. researchgate.net
BupropionCYP2D6Inhibition-Acts as a strong clinical inhibitor, primarily through its metabolites. psychopharmacologyinstitute.comresearchgate.net

Transporter Binding

The primary mechanism of action for bupropion and its analogues is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). wikipedia.orgdrugbank.comvcu.edu These compounds generally exhibit weak activity at the serotonin (B10506) transporter (SERT). nih.govnih.gov SAR studies have been crucial in defining the structural determinants for this activity.

A comprehensive investigation into bupropion and its "deconstructed" analogues revealed that the bulky N-tert-butyl group is a critical feature for its action as a reuptake inhibitor. vcu.edunih.gov Removing or reducing the size of this N-substituent can switch the compound's mechanism from a reuptake inhibitor to a substrate-type releasing agent, similar to cathinone. vcu.eduresearchgate.net Compounds with bulky terminal amine groups, like bupropion, tend to be more potent as uptake inhibitors at DAT compared to NET. nih.gov Conversely, analogues with less bulky amine substituents show nearly equal potency at both DAT and NET. nih.gov

The chlorine atom on the phenyl ring also influences activity. The des-chloro analogue of bupropion, for instance, showed a six-fold decrease in affinity for DAT compared to bupropion itself, while being equipotent at NET. nih.gov This highlights the importance of the halogen substitution for DAT binding. Further modifications, such as extending the α-methyl side chain, have also been shown to have a significant impact on DAT affinity. nih.gov

Studies have established that the secondary amine group is essential for the pharmacological chaperone activity of bupropion at the dopamine transporter. researchgate.netnih.gov This activity involves rescuing misfolded DAT proteins, a mechanism distinct from simple transport inhibition. nih.govscholaris.ca

The binding affinities (IC50 values), which represent the concentration of the drug required to inhibit 50% of transporter activity, have been determined for bupropion and several analogues.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Bupropion (1)3053715>10000
des-Chlorobupropion (4)~610~7430-
α-Aminopropiophenone (3)4944160>10000
α-Methylaminopropiophenone (6)14401580>10000
Primary Amine Analogue (7)12501280>10000
Data adapted from studies on rat brain synaptosomes. nih.gov

These findings collectively underscore that the steric and electronic properties of substituents on the aminoketone scaffold, particularly at the amine and the phenyl ring, are key determinants of the interaction with and inhibition of monoamine transporters and metabolic enzymes.

Advanced Analytical Methodologies for 4 Chlorobupropion Research

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are the cornerstone of purity assessment and impurity profiling in the pharmaceutical industry. researchgate.net These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the quantification of a target analyte and its potential contaminants. researchgate.netasianjpr.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Bupropion (B1668061) and its related compounds, including 4-Chlorobupropion. ijrpr.com It is widely used for assessing the purity, stability, and impurity profile of complex biological and chemical products. ijrpr.combiopharmaspec.com The versatility and accuracy of HPLC have established it as a gold standard for bioanalytical applications. ijrpr.com

A novel approach for the simultaneous determination of Bupropion and its impurities, including 3-Deschloro-4-chloro Bupropion Hydrochloride (a form of this compound), utilizes a chaotropic chromatography method. nih.govmdpi.com This method was developed following Analytical Quality-by-Design (AQbD) principles to ensure robust and reliable quantification. nih.govmdpi.com The primary objective of this analytical method is the efficient separation and reliable determination of bupropion and five of its impurities in tablet form. mdpi.com The structural similarity between some impurities makes baseline separation a significant challenge, necessitating a carefully optimized gradient elution method. nih.gov

The development of such methods involves screening various parameters to achieve optimal separation. A typical Reverse-Phase HPLC (RP-HPLC) method for bupropion analysis might use a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). rjptonline.org The detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 252 nm for bupropion. rjptonline.orgturkjps.org

Below is a table summarizing typical and specific HPLC method parameters for the analysis of bupropion and its impurities.

ParameterChaotropic Chromatography Method nih.govmdpi.comGeneral RP-HPLC Method rjptonline.org
Analyte(s) Bupropion and 5 impurities (incl. This compound)Bupropion Hydrochloride
Column Information not specifiedC18 column (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile, aqueous solution with chaotropic salt (e.g., potassium hexafluorophosphate)Phosphate buffer (pH 4.0) and Methanol
Elution Mode GradientGradient
Flow Rate Information not specified1 mL/min
Detection UV DetectorUV Detector at 252 nm
Retention Time Not specified for this compound11.52 min for Bupropion HCl

This table presents a generalized view of HPLC methods. Specific conditions may vary based on the exact impurity profile and analytical goals.

Method validation is a critical step to ensure the suitability of the HPLC method for its intended purpose, encompassing parameters like linearity, precision, accuracy, robustness, and limits of detection (LOD) and quantification (LOQ). rjptonline.orgtransharmreduction.org

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique used in pharmaceutical analysis, particularly for volatile and thermally stable compounds. researchgate.netlongdom.org It separates components based on their volatility and interaction with a stationary phase within a heated column. researchgate.net In the context of this compound, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

GC applications are extensive, ranging from environmental analysis to the petrochemical and pharmaceutical industries, where it is used for purity determination and residual solvent analysis. longdom.orgchromatographyonline.com For the analysis of bupropion and its related compounds, a specific GC-MS method can be employed.

The table below outlines typical parameters for a GC-MS analysis of bupropion.

ParameterGC-MS Method Details swgdrug.org
Sample Preparation Dilute analyte to ~4 mg/mL in Methanol
Instrument Agilent gas chromatograph with MS detector
Column DB-1 MS (30m x 0.25 mm x 0.25µm) or equivalent
Carrier Gas Helium at 1.5 mL/min
Injector Temperature 280°C
Oven Program Initial 100°C (1 min), ramp at 12°C/min to 280°C, hold for 9 min
MS Scan Range 30-550 amu
Retention Time 8.748 min (for Bupropion)

This table provides an example of a GC-MS method for bupropion, which can be adapted for the analysis of its chlorinated impurities like this compound.

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are vital for the structural elucidation of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. For this compound, ¹H NMR and ¹³C NMR are used to confirm its identity and structure. daicelpharmastandards.com

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule. This data is included in the Certificate of Analysis (CoA) for bupropion impurity standards. daicelpharmastandards.com While specific NMR data for this compound is not publicly detailed, the analysis of related structures provides insight into the expected spectra. For instance, the ¹H NMR spectrum of des-ketobupropion, an analogue, shows distinct signals for the methyl protons, methylene (B1212753) protons, and aromatic protons, which are crucial for structural confirmation. nih.gov

Typical NMR Analysis Parameters for Bupropion swgdrug.org

Parameter ¹H NMR
Sample Preparation Dilute analyte to ~7 mg/mL in D₂O
Instrument 400 MHz NMR spectrometer
Pulse Angle 90°

| Delay Between Pulses | 45 seconds |

Mass Spectrometry (MS/LC-MS) for Structural Elucidation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For complex mixtures, MS is often coupled with a chromatographic separation technique like LC or GC. mdpi.com

LC-MS/MS is a particularly powerful method for identifying and quantifying bupropion and its metabolites or impurities in various biological matrices. nih.gov In a typical LC-MS/MS setup, after separation on an LC column, the analyte is ionized (e.g., using a TurboIonSpray interface) and subjected to selected reaction monitoring (SRM) for high selectivity and sensitivity. nih.gov

The Electron Ionization (EI) mass spectrum of bupropion from a GC-MS analysis shows characteristic fragment ions that are used for its identification. swgdrug.org The molecular ion peak and the fragmentation pattern are unique to the compound's structure.

Example of Mass Spectrometry Parameters for Bupropion Analysis

Technique Parameter Details
GC-MS Ionization Mode Electron Ionization (EI) swgdrug.org
Mass Scan Range 30-550 amu swgdrug.org
LC-MS/MS Ionization Interface TurboIonSpray (TIS) nih.gov
Analysis Mode Positive Electrospray Selected Reaction Monitoring (SRM) nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. vscht.cz The resulting IR spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. vscht.cz The characterization of bupropion impurity standards often includes IR data. daicelpharmastandards.com

For this compound, the IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the C-N bond of the amine, the aromatic ring C-C and C-H bonds, and the C-Cl bond. Analysis of a related compound, 4-chlorobenzophenone, shows characteristic aromatic C-H stretching vibrations between 3100-3000 cm⁻¹ and C=C stretching in the 1600-1400 cm⁻¹ region. vscht.czjconsortium.com The C-H out-of-plane bending vibrations are also characteristic. jconsortium.com

Expected Characteristic IR Absorption Regions for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch < 3000
Carbonyl (C=O) Stretch ~1690 (Aryl ketone)
Aromatic C=C Stretch 1600 - 1400
C-N Stretch 1350 - 1000

| C-Cl | Stretch | 850 - 550 |

This table is based on general IR correlation charts and data from structurally similar compounds. vscht.czjconsortium.com

Quantitative Analysis Methods for In Vitro and Preclinical Studies

The quantitative analysis of this compound and related compounds in biological matrices is critical for preclinical research, enabling the characterization of its pharmacokinetic and metabolic profile. While specific validated methods for this compound are not extensively published, the analytical methodologies established for its parent compound, bupropion, and its major metabolites provide a robust framework. These methods, primarily based on liquid chromatography coupled with mass spectrometry or ultraviolet detection, are readily adaptable for the precise and sensitive quantification of this compound in in vitro assays and preclinical biological samples such as plasma. kolaido.com

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the determination of bupropion and its analogues in various biological and analytical media due to their high sensitivity, specificity, and precision. ijpsonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical assays due to its superior sensitivity and specificity, allowing for the quantification of low-concentration analytes in complex biological matrices. jyoungpharm.org Methods developed for bupropion and its metabolites can be applied to this compound, typically involving protein precipitation for sample clean-up, followed by chromatographic separation and mass spectrometric detection. ijper.orgnih.gov

Sample preparation often involves protein precipitation with agents like methanol or trichloroacetic acid to remove larger molecules from the plasma sample. nih.govnih.gov The separation is commonly achieved using a C18 reversed-phase column with a mobile phase gradient consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (such as acetonitrile or methanol). ijper.orgnih.govijpsr.com Detection is performed using a tandem mass spectrometer, often with positive electrospray ionization (ESI), which provides high selectivity by monitoring specific precursor-to-product ion transitions. nih.govijpsr.com

Research on bupropion has led to the development of highly sensitive and rapid LC-MS/MS assays. For instance, a method for the simultaneous quantification of bupropion and its three main metabolites was validated over a concentration range of 0.5 to 1000 ng/mL, depending on the analyte, with a run time suitable for high-throughput analysis. ijper.orgnih.gov These methods demonstrate excellent accuracy and precision, with intra- and inter-assay variations typically below 15%. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for the Analysis of Bupropion and its Metabolites in Human Plasma

ParameterCondition/ValueReference
Instrumentation Shimadzu HPLC system coupled to an AB Sciex 3200 mass spectrometer nih.gov
Column α1-acid glycoprotein (B1211001) column nih.gov
Mobile Phase pH-dependent, specific composition not detailed nih.gov
Sample Preparation Protein precipitation with 20% trichloroacetic acid nih.gov
Ionization Mode Positive ion electrospray (ESI) nih.gov
Linearity Range (Bupropion) 0.5 - 50 ng/mL (enantiomer-specific) nih.gov
Lower Limit of Quantification (LLOQ) 0.5 ng/mL for bupropion enantiomers nih.gov
Accuracy & Precision Intra- and inter-assay precision and accuracy within 12% nih.gov
Recovery Extraction recovery typically between 95.0% and 106.0% nih.gov

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC with UV detection is a widely used, robust, and cost-effective alternative to LC-MS/MS for quantitative analysis. ijpsonline.com While less sensitive than mass spectrometry, HPLC-UV methods can achieve the necessary limits of quantification for many preclinical applications, particularly for analyzing bulk substances or higher concentration samples from pharmacokinetic studies. americanpharmaceuticalreview.comum.edu.mt

For a compound like this compound, an HPLC-UV method would typically involve a C18 analytical column and a mobile phase of acetonitrile and a buffer solution. um.edu.mtseq.es The UV detection wavelength would be selected based on the maximum absorbance of the analyte to ensure optimal sensitivity. americanpharmaceuticalreview.com Method validation according to regulatory guidelines (e.g., ICH) ensures linearity, accuracy, precision, and stability. ijpsonline.comum.edu.mt For example, a generic HPLC/UV platform method was developed for cleaning verification of multiple drug candidates with a limit of quantitation (LOQ) of 0.2 to 10 μg/mL. americanpharmaceuticalreview.com The sensitivity of HPLC-UV methods can be enhanced through techniques like large volume injections or sample concentration. americanpharmaceuticalreview.com

Table 2: Representative HPLC-UV Method Parameters for Pharmaceutical Analysis

ParameterCondition/ValueReference
Instrumentation Agilent 1260 Infinity Series® II liquid chromatography system with UV detector um.edu.mt
Column ACE 5 μm C18 (250 × 4.6 mm) um.edu.mt
Mobile Phase Acetonitrile and phosphate buffer (pH 2.5) (70:30, v/v) um.edu.mt
Flow Rate 2.0 mL/min um.edu.mtseq.es
Detection Wavelength 220 nm - 280 nm (analyte-dependent) americanpharmaceuticalreview.comum.edu.mtresearchgate.net
Linearity Range Typically in the μg/mL range (e.g., 0.039–5.000 μg/mL) um.edu.mt
Limit of Quantification (LOQ) 0.039 μg/mL um.edu.mt
Accuracy Values between -4.33% and 3.88% seq.es
Precision (Intra-day & Inter-day) < 5% seq.es

Emerging Research Perspectives and Unexplored Avenues for 4 Chlorobupropion

Computational Chemistry and Molecular Docking Studies of 4-Chlorobupropion

Computational chemistry and molecular docking are powerful tools for investigating the structural and electronic properties of drug candidates like this compound. bohrium.com These in silico methods provide insights into how the molecule interacts with its biological targets at an atomic level, guiding the design of more potent and selective analogues. bohrium.com

Molecular docking studies can predict the binding affinity and orientation of a ligand within the active site of a protein, such as a monoamine transporter. bohrium.com For related compounds, computational studies involving Density Functional Theory (DFT) have been used to analyze molecular structure, vibrational frequencies, and charge transfer within the molecule. chemrxiv.org Such analyses help in understanding the molecule's stability and reactivity. chemrxiv.orgrsc.org The insights gained from these computational approaches can corroborate experimental findings and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are critical for biological activity. rsc.org

Future computational work on this compound could focus on creating detailed models of its interaction with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. By simulating these interactions, researchers can elucidate the structural basis for its specific activity and selectivity, paving the way for the rational design of new compounds with tailored pharmacological profiles.

Table 1: Applications of Computational Studies in Drug Research

Computational Method Application in Drug Discovery Potential Insights for this compound
Molecular Docking Predicts the preferred orientation and conformation of a ligand when bound to a target protein. bohrium.com Elucidate binding modes within DAT and NET; explain selectivity over SERT.
DFT Calculations Investigates electronic properties, reactivity, and stability of a molecule. chemrxiv.org Understand the influence of the 4-chloro substitution on the molecule's electronic structure and reactivity.
Hirshfeld Surface Analysis Reveals and quantifies intermolecular interactions within a crystal structure. rsc.org Identify key non-covalent interactions responsible for binding to transporter proteins.

| MD Simulations | Simulates the dynamic behavior of a molecule and its target over time. chemrxiv.org | Visualize the conformational changes in the transporter upon binding of this compound. |

Investigation of Novel Pharmacological Targets Beyond Monoamine Transporters

While the primary mechanism of bupropion-like compounds involves the inhibition of dopamine and norepinephrine reuptake, emerging research suggests the existence of pharmacological targets beyond the classical monoamine transporters. nih.govnih.gov The exploration of these alternative targets could lead to the development of new therapeutics with novel mechanisms of action. nih.gov

One area of interest is the potential interaction with other non-classical transporters, such as the plasma membrane monoamine transporter (PMAT) and organic cation transporters (OCTs), which are also involved in the uptake of biogenic amines. nih.gov Furthermore, research into new antidepressant strategies has pointed towards the modulation of glutamate (B1630785) receptor function, specifically involving N-methyl-D-aspartate (NMDA) antagonists and α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiators. nih.gov Investigating whether this compound or its analogues interact with these systems could reveal untapped therapeutic potential.

These monoaminergic systems are known to innervate various brain regions and interact with numerous other neurotransmitter systems. nih.gov Therefore, future studies could explore the downstream effects of this compound on second messenger systems, such as those involving Protein Kinase C (PKC), which are known to regulate transporter activity. nih.gov

Development of Advanced Synthetic Strategies for this compound and Analogues

The synthesis of this compound and its analogues is a key area of chemical research, with a focus on improving efficiency, yield, and stereoselectivity. The synthesis of related compounds often involves multi-step processes. For instance, the bupropion (B1668061) analogue des-chlorobupropion can be obtained through the reaction of α-chloropropiophenone with tert-butylamine. nih.gov The precursor for a positional isomer, 4′-Chloropropiophenone, is produced via the Friedel-Crafts acylation of chlorobenzene (B131634) with propionyl chloride.

Modern synthetic chemistry offers advanced strategies that could be applied to the production of this compound. These include:

Flow Chemistry : This technique allows for reactions to be carried out in a continuous stream rather than in a batch reactor. For related brominated derivatives, flow chemistry has been shown to enhance selectivity and safety by allowing for precise control over reaction parameters like temperature.

Palladium-Catalyzed Cross-Coupling : Recent advances have demonstrated the use of palladium-catalyzed α-arylation for the synthesis of bupropion precursors in high yields (66%).

Biocatalysis : The use of enzymes or whole-cell systems can offer highly efficient and enantioselective synthetic routes. For example, the asymmetric reduction of related ketones using organisms like Chlorella emersonii has been shown to achieve high enantiomeric excess.

Developing more sophisticated synthetic routes is crucial for producing not only this compound but also a diverse library of analogues for further pharmacological testing.

Mechanistic Insights into Differential Transporter Activity

Understanding why compounds like this compound exhibit different activities at various monoamine transporters is a central question in their pharmacology. Studies on deconstructed analogues of bupropion have revealed that specific structural features govern whether a compound acts as a reuptake inhibitor or a substrate-type releasing agent. researchgate.net

The nature of the substituent on the amine is critical. A bulky group, such as the tert-butyl group found in bupropion, is a key determinant for its action as a reuptake inhibitor and enhances its selectivity for the dopamine transporter (DAT) over the norepinephrine (NET) and serotonin (SERT) transporters. In contrast, analogues with smaller amine substituents (e.g., methyl or a primary amine) tend to have more balanced potency between DAT and NET and may act as releasing agents. researchgate.net

The position of the halogen on the phenyl ring also influences activity. While bupropion has a meta-chloro substituent, this compound features a para-chloro group. This positional isomerism alters the electronic effects on the aromatic ring, which can influence binding affinity and functional activity at the transporter. For example, the des-chloro analogue of bupropion is only half as potent at inhibiting dopamine reuptake, highlighting the importance of the chlorine atom for its activity.

Table 2: Structure-Activity Relationships of Bupropion Analogues at Monoamine Transporters

Compound Key Structural Feature Primary Action at DAT/NET Relative Potency/Selectivity
Bupropion m-chloro, N-tert-butyl Reuptake Inhibitor researchgate.net Potent at DAT and NET, weak at SERT. researchgate.net
This compound p-chloro, N-tert-butyl Reuptake Inhibitor (presumed) Positional isomerism alters electronic effects, influencing reactivity.
Des-chlorobupropion No chloro, N-tert-butyl Reuptake Inhibitor Half as potent as bupropion at DAT.
N-Methyl Analogue (Compound 6) m-chloro, N-methyl Releasing Agent researchgate.net Nearly equal potency at DAT and NET. researchgate.net

| Primary Amine Analogue (Compound 7) | m-chloro, primary amine | Releasing Agent researchgate.net | Nearly equal potency at DAT and NET. researchgate.net |

Exploration of this compound in Receptor Occupancy Modeling (Preclinical)

Preclinical receptor occupancy (RO) modeling is a vital tool in drug development for quantifying the engagement of a drug with its intended biological target. nih.gov For a compound like this compound, RO assays would be designed to measure its binding to DAT and NET on cell surfaces in preclinical models. nih.gov These assays, typically conducted using flow cytometry on blood samples, provide critical pharmacodynamic (PD) data. nih.govnih.gov

By combining RO data with pharmacokinetic (PK) measurements, researchers can establish a clear PK/PD relationship. nih.gov This relationship is crucial for predicting target engagement in humans and for selecting an optimal therapeutic dose for first-in-human clinical trials. nih.gov RO studies can measure both the amount of free, unbound receptors and the total number of receptors on the cell surface. nih.gov Monitoring total receptor levels is important because chronic drug administration can lead to changes in receptor expression, such as downregulation or upregulation, which can impact the drug's long-term effects. nih.gov

In preclinical studies with other therapeutics, RO assays have been indispensable for confirming target modulation and understanding paradoxical results, such as when a drug appears to fully occupy its target even at low serum concentrations. nih.gov The application of these advanced modeling techniques to this compound will be essential for characterizing its in vivo activity and translating preclinical findings to the clinical setting.

Q & A

Q. How can researchers ensure reproducibility in studies of this compound’s neuropharmacological effects?

  • Methodology : Pre-register protocols on platforms like Open Science Framework. Detail animal housing conditions (e.g., circadian cycles, diet) and randomization methods. Provide raw electrophysiology traces and HPLC chromatograms in supplementary materials. Cross-validate findings with independent labs using blinded sample analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.